CAS registry number for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
CAS registry number for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide to 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and agrochemical development. While a specific CAS Registry Number for this compound is not prominently listed in public databases, this document outlines a robust synthetic pathway, predicted physicochemical properties, and potential applications based on the well-established chemistry of its structural analogs and precursors.
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern chemical synthesis, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize and utilize this compound effectively.
Identification and Physicochemical Properties
The primary identifier for a chemical substance is its CAS Registry Number. As of the latest database reviews, a specific number for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has not been assigned. However, the key precursors and closely related analogs are well-documented:
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2,3-dichloro-5-(trifluoromethyl)pyridine: CAS No. 69045-84-7 (Key Precursor)
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4-Bromophenol: CAS No. 106-41-2 (Key Precursor)
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2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine: (Closely Related Analog)[4]
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2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: CAS No. 75806-84-7[5][6]
The properties of the title compound can be predicted based on its structure and data from similar compounds. These predictions are crucial for planning experimental work, including reaction conditions and purification strategies.
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₁₂H₆BrClF₃NO | Structural analysis |
| Molecular Weight | 356.54 g/mol | Calculated from formula |
| Boiling Point | ~350-380 °C at 760 mmHg | Extrapolated from analogs like 2-(4-nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine (339.5 °C)[7] |
| LogP | ~5.0 - 5.5 | Increased lipophilicity due to bromo- and trifluoromethyl groups, based on analogs.[7][8] |
| Solubility | Practically insoluble in water; Soluble in organic solvents (DMSO, DMF, CH₂Cl₂) | Common characteristic for highly substituted aromatic ethers.[6] |
Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine can be reliably achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is adapted from an established procedure for a similar analog, 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine.[4] The reaction leverages the high reactivity of the C2 position on the pyridine ring, which is activated by the electron-withdrawing trifluoromethyl group and the adjacent chlorine atom.
Reaction Principle
The synthesis involves the displacement of the chlorine atom at the C2 position of 2,3-dichloro-5-(trifluoromethyl)pyridine by the phenoxide ion generated from 4-bromophenol in the presence of a base.
Experimental Protocol
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
4-Bromophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Methylene Chloride (CH₂Cl₂)
-
Saturated Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-bromophenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of dimethyl sulfoxide (DMSO) to fully dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture in an oil bath to 110-120 °C. Maintain stirring for 2-4 hours.[4]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
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Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with methylene chloride (3x volumes).
-
Workup - Washing: Combine the organic extracts and wash sequentially with a diluted aqueous sodium hydroxide solution (to remove unreacted phenol) and then with water until the aqueous layer is neutral.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The resulting crude product (typically an oil or solid) can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine.
Synthesis Workflow Diagram
Applications in Research and Development
Trifluoromethylpyridine derivatives are critical building blocks in the synthesis of novel agrochemicals (herbicides, fungicides, insecticides) and pharmaceuticals.[1][2][9] The unique properties imparted by the trifluoromethyl group, such as high metabolic stability and strong electron-withdrawing character, make these scaffolds highly valuable.[3]
-
Agrochemicals: Many commercial crop protection agents are derived from 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][9] The title compound serves as a key intermediate, allowing for the introduction of a substituted phenoxy group, a common toxophore in herbicidal and fungicidal compounds.
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Medicinal Chemistry: The pyridine core is a prevalent heterocycle in approved drugs.[10] The introduction of a trifluoromethyl group can enhance a drug candidate's pharmacokinetic profile by blocking metabolic oxidation.[3] Compounds like 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine are valuable intermediates for creating libraries of novel compounds for high-throughput screening in drug discovery programs. They can be further modified, for example, by using the bromo-substituent for cross-coupling reactions to build molecular complexity.
Role in Drug Discovery Workflow
Safety and Handling
Detailed toxicological data for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is not available. Therefore, safety precautions must be based on the known hazards of its precursors and structural analogs.
-
Precursors: 2,3-dichloro-5-(trifluoromethyl)pyridine and related chlorinated pyridines are classified as harmful if swallowed or inhaled and can cause serious skin and eye irritation.[11][12][13]
-
General Hazards: Similar compounds are known to be irritants.[5] In case of fire, toxic fumes including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride may be released.[11][14]
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.[13][15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.[11]
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11][15]
-
In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[12]
This guide provides a scientifically grounded framework for the synthesis and application of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine. By leveraging established protocols for analogous compounds and adhering to strict safety measures, researchers can effectively utilize this valuable intermediate in their discovery programs.
References
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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- ResearchGate. (2026, February 3). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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- Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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